RIP1 kinase inhibitor 8

Beschreibung

BenchChem offers high-quality RIP1 kinase inhibitor 8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about RIP1 kinase inhibitor 8 including the price, delivery time, and more detailed information at info@benchchem.com.

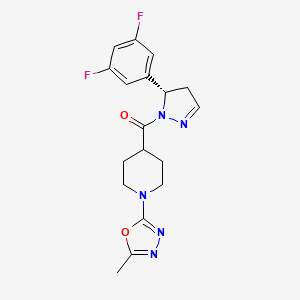

Structure

3D Structure

Eigenschaften

Molekularformel |

C18H19F2N5O2 |

|---|---|

Molekulargewicht |

375.4 g/mol |

IUPAC-Name |

[(3S)-3-(3,5-difluorophenyl)-3,4-dihydropyrazol-2-yl]-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]methanone |

InChI |

InChI=1S/C18H19F2N5O2/c1-11-22-23-18(27-11)24-6-3-12(4-7-24)17(26)25-16(2-5-21-25)13-8-14(19)10-15(20)9-13/h5,8-10,12,16H,2-4,6-7H2,1H3/t16-/m0/s1 |

InChI-Schlüssel |

XNZJMXBRWHMCOG-INIZCTEOSA-N |

Isomerische SMILES |

CC1=NN=C(O1)N2CCC(CC2)C(=O)N3[C@@H](CC=N3)C4=CC(=CC(=C4)F)F |

Kanonische SMILES |

CC1=NN=C(O1)N2CCC(CC2)C(=O)N3C(CC=N3)C4=CC(=CC(=C4)F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RIP1 Kinase Inhibitor 8

Core Introduction: The Role of RIPK1 in Cell Fate and Inflammation

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical signaling node that orchestrates cellular responses to a variety of stimuli, including tumor necrosis factor (TNF), Toll-like receptor (TLR) ligands, and viral pathogens.[1][2][3] It functions as both a scaffold protein and an active kinase, playing a pivotal role in determining cell fate—whether it be survival, apoptosis, or a form of programmed necrosis known as necroptosis.[4][5] The kinase activity of RIPK1 is particularly crucial for the execution of necroptosis, a pro-inflammatory mode of cell death implicated in numerous inflammatory and neurodegenerative diseases.[6][7] Consequently, inhibiting the kinase function of RIPK1 has emerged as a promising therapeutic strategy.[6] This guide focuses on the mechanism of action of RIP1 kinase inhibitor 8, a potent and selective small molecule inhibitor of RIPK1.

Mechanism of Action: Inhibition of the Necroptotic Pathway

RIP1 kinase inhibitor 8, also referred to as Compound 77, is a dihydropyrazole (DHP) compound that potently and selectively targets the kinase activity of RIPK1.[8][9] Its primary mechanism of action is the prevention of necroptotic cell death by blocking the catalytic function of RIPK1, which is an essential step in the formation of the "necrosome," the core executioner complex of necroptosis.[10][11]

Under specific cellular conditions, such as stimulation with TNFα in the absence of active caspase-8, RIPK1's kinase function is unleashed.[10][12] This process begins with the binding of TNFα to its receptor, TNFR1, leading to the assembly of a membrane-bound signaling platform called Complex I.[5][10] Complex I primarily promotes cell survival through the activation of the NF-κB pathway.[4] However, under conditions where components of Complex I are deubiquitinated or when caspase-8 activity is blocked (e.g., by viral proteins or chemical inhibitors like zVAD-fmk), RIPK1 transitions to form a cytosolic complex known as Complex IIb, or the necrosome.[5][11]

The activation of RIPK1 within this complex involves autophosphorylation at key residues, such as Serine 166.[12][13] This phosphorylation event is the critical trigger for the recruitment of RIPK3 via their respective RIP Homotypic Interaction Motifs (RHIMs).[14] Once recruited, RIPK1 and RIPK3 trans-autophosphorylate each other, leading to the formation of an active necrosome.[4] This complex then recruits and phosphorylates the Mixed Lineage Kinase Domain-like protein (MLKL), the terminal effector of necroptosis.[10][15] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of pro-inflammatory damage-associated molecular patterns (DAMPs).[5][16]

RIP1 kinase inhibitor 8 binds to an allosteric pocket within the RIPK1 kinase domain, stabilizing it in an inactive conformation.[4][17] This binding directly prevents the initial autophosphorylation of RIPK1, thereby halting the entire downstream cascade of necrosome assembly and execution.[10] By inhibiting RIPK1 kinase activity, the inhibitor effectively blocks the recruitment and activation of RIPK3 and MLKL, preserving membrane integrity and preventing necroptotic cell death.[10]

Quantitative Data

The following table summarizes the reported potency of RIP1 kinase inhibitor 8 and related potent inhibitors.

| Compound Name | Alias(es) | Target | Assay Type | IC50 | Reference(s) |

| RIP1 kinase inhibitor 8 | Compound 77 | RIPK1 | Biochemical | 20 nM | [8][9] |

| RIPK1-IN-8 | Example 16 | RIPK1 | Biochemical | 4 nM | [18] |

Signaling and Experimental Workflow Diagrams

Signaling Pathway

Caption: TNFα-induced signaling leading to survival, apoptosis, or necroptosis, with the inhibitory action of RIP1 Kinase Inhibitor 8.

Experimental Workflow

Caption: A typical workflow for characterizing a RIPK1 inhibitor from biochemical potency to cellular target engagement.

Experimental Protocols

RIPK1 Kinase Assay (Biochemical IC50 Determination)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of RIPK1 in a purified, cell-free system. The Transcreener® ADP² or ADP-Glo® assays are commonly used formats.[13][19][20]

-

Objective: To determine the concentration of inhibitor required to reduce RIPK1 kinase activity by 50% (IC50).

-

Materials:

-

Recombinant human RIPK1 enzyme.[19]

-

Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 2.5 mM MnCl₂, 0.1 mg/mL BSA, 0.05 mM DTT).[19]

-

Substrate: Myelin Basic Protein (MBP) is often used as a generic substrate.[20]

-

ATP at a concentration near its Km value (e.g., 50-100 µM).[13][19]

-

RIP1 kinase inhibitor 8 serially diluted in DMSO.

-

ADP detection kit (e.g., ADP-Glo®, Promega; or Transcreener® ADP², BellBrook Labs).[19][20]

-

384-well white plates.[13]

-

-

Procedure:

-

Prepare serial dilutions of RIP1 kinase inhibitor 8.

-

In a 384-well plate, add the RIPK1 enzyme diluted in kinase reaction buffer to each well (except for no-enzyme controls).

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells and pre-incubate for approximately 30 minutes at room temperature to allow for compound binding.[19]

-

Initiate the kinase reaction by adding a mix of substrate (MBP) and ATP.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature or 30°C.[13][20]

-

Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the chosen ADP detection kit. This typically involves adding a reagent that stops the kinase reaction and then a detection reagent that converts ADP concentration into a luminescent or fluorescent signal.

-

Read the signal on a compatible plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a four-parameter logistic curve to determine the IC50 value.[21]

-

Cellular Necroptosis Assay (Cellular EC50 Determination)

This assay measures the ability of the inhibitor to protect cells from induced necroptosis. Human colorectal adenocarcinoma HT-29 cells are a common model.[21][22]

-

Objective: To determine the effective concentration of inhibitor required to protect 50% of cells from necroptosis (EC50).

-

Materials:

-

HT-29 cells.[22]

-

Cell culture medium and 96-well clear-bottom plates.

-

Necroptosis induction reagents: Tumor Necrosis Factor-alpha (TNFα), a Smac mimetic (e.g., birinapant, to inhibit cIAPs), and a pan-caspase inhibitor (e.g., zVAD-fmk, to block apoptosis).[21]

-

RIP1 kinase inhibitor 8 serially diluted.

-

Cell viability reagent (e.g., CellTiter-Glo®, Promega, which measures ATP levels).

-

-

Procedure:

-

Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of RIP1 kinase inhibitor 8 or DMSO (vehicle control) for 30-60 minutes.[23]

-

Induce necroptosis by adding the combination of TNFα, a Smac mimetic, and zVAD-fmk to the medium.

-

Incubate the cells for a period sufficient to induce cell death (e.g., 8-24 hours).

-

Measure cell viability using a reagent like CellTiter-Glo®. This involves adding the reagent to the wells, incubating briefly, and then reading the resulting luminescence, which is proportional to the number of viable cells.

-

Calculate the percentage of cell death protection at each inhibitor concentration relative to controls (untreated vs. necroptosis-induced) and determine the EC50 value by curve fitting.[21]

-

Western Blot for Pathway Inhibition

This method confirms that the inhibitor is acting on its intended target within the cell by assessing the phosphorylation status of key necroptosis pathway proteins.[16][22]

-

Objective: To visualize the inhibition of RIPK1, RIPK3, and MLKL phosphorylation in inhibitor-treated cells.

-

Materials:

-

Cells and induction reagents as described in the cellular necroptosis assay.

-

RIP1 kinase inhibitor 8.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

SDS-PAGE gels, transfer apparatus, and membranes.

-

Primary antibodies specific for: phospho-RIPK1 (Ser166), total RIPK1, phospho-MLKL, total MLKL, and a loading control (e.g., GAPDH or β-actin).

-

HRP-conjugated secondary antibodies and chemiluminescent substrate.

-

-

Procedure:

-

Seed cells in a 6-well plate and treat as described in the cellular assay (pre-treatment with inhibitor followed by necroptosis induction).[23]

-

After an appropriate incubation time (e.g., 2.5-4 hours), wash the cells with cold PBS and lyse them on ice.[23]

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant (e.g., using a BCA assay).

-

Denature the protein samples and separate them by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Probe the membrane overnight with a primary antibody against a phosphorylated target protein (e.g., p-RIPK1).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total protein and loading controls to confirm equal loading. A significant reduction in the phosphorylated protein signal in the inhibitor-treated lanes indicates effective pathway inhibition.

-

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a biophysical method that directly confirms the binding of an inhibitor to its target protein in a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[24][25]

-

Objective: To demonstrate direct binding of RIP1 kinase inhibitor 8 to RIPK1 in intact cells or cell lysates.

-

Materials:

-

Procedure (Isothermal Dose-Response Format):

-

Treat aliquots of intact cells with a range of concentrations of RIP1 kinase inhibitor 8 or DMSO for 1 hour at 37°C.[26]

-

Heat all samples at a single, optimized temperature (e.g., 47°C for 8 minutes) that causes partial denaturation of unbound RIPK1. A non-heated control is also included.[25]

-

Lyse the cells and separate the soluble protein fraction (containing non-denatured RIPK1) from the aggregated, denatured protein by high-speed centrifugation (e.g., 20,000 x g for 20 min).[26]

-

Quantify the amount of soluble RIPK1 remaining in the supernatant for each inhibitor concentration using a sensitive detection method like Western blotting or a plate-based immunoassay.[24]

-

Plot the amount of soluble RIPK1 as a function of inhibitor concentration. A dose-dependent increase in soluble RIPK1 indicates target engagement, from which an EC50 for binding can be derived.[25]

-

References

- 1. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. RIPK1 - Wikipedia [en.wikipedia.org]

- 5. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. RIP1 kinase inhibitor 8 - Immunomart [immunomart.com]

- 9. RIP1 kinase inhibitor 8 | RIP1抑制剂 | MCE [medchemexpress.cn]

- 10. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. jitc.bmj.com [jitc.bmj.com]

- 16. news-medical.net [news-medical.net]

- 17. Caspase-8, receptor-interacting protein kinase 1 (RIPK1), and RIPK3 regulate retinoic acid-induced cell differentiation and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. bellbrooklabs.com [bellbrooklabs.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture | Springer Nature Experiments [experiments.springernature.com]

- 23. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]

- 24. Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Biological Activity of RIP1 Kinase Inhibitor 8 (GSK'481)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the potent and selective RIP1 kinase inhibitor, compound 8 (GSK'481). This benzoxazepinone-class inhibitor has demonstrated significant activity in both biochemical and cellular assays, making it a valuable tool for studying the role of RIP1 kinase in necroptosis and inflammation.

Core Concepts: RIP1 Kinase and Necroptosis

Receptor-interacting protein kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular signaling pathways, particularly those involved in inflammation and cell death. It plays a central role in the process of necroptosis, a form of programmed necrosis that is implicated in a variety of inflammatory and neurodegenerative diseases.

The signaling cascade leading to necroptosis is initiated by stimuli such as tumor necrosis factor-alpha (TNFα). This triggers the formation of a signaling complex where RIPK1 is activated. Activated RIPK1, in turn, phosphorylates and activates RIPK3, which then phosphorylates mixed lineage kinase domain-like pseudokinase (MLKL). The phosphorylation of MLKL leads to its oligomerization and translocation to the plasma membrane, ultimately causing membrane disruption and lytic cell death.

Quantitative Data Summary

The biological activity of RIP1 kinase inhibitor 8 (GSK'481) has been characterized in various in vitro assays. The following tables summarize the key quantitative data available for this compound.

| Biochemical Assays | Inhibitor: 8 (GSK'481) |

| Assay Type | IC50 (nM) |

| ADP-Glo Kinase Assay | 1.6[1] |

| Fluorescence Polarization (FP) Binding Assay | 10[1] |

| Cellular Assays | Inhibitor: 8 (GSK'481) |

| Cell Line | Assay Type |

| Human U937 Monocytic Cells | TNFα-induced Necroptosis |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of TNFα-Induced Necroptosis and Inhibition by Compound 8

Caption: TNFα-induced necroptosis pathway and the inhibitory action of compound 8 on RIPK1 autophosphorylation.

Experimental Workflow: ADP-Glo Kinase Assay

Caption: Workflow for determining RIPK1 kinase inhibition using the ADP-Glo assay.

Experimental Workflow: U937 Cell Necroptosis Assay

Caption: Workflow for assessing the efficacy of RIP1 Kinase Inhibitor 8 in a U937 cell-based necroptosis assay.

Detailed Experimental Protocols

ADP-Glo™ Kinase Assay for RIPK1

This protocol is adapted from the general procedure for the Promega ADP-Glo™ Kinase Assay.

1. Reagent Preparation:

- Kinase Buffer: Prepare a 1X kinase buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, and 0.1 mg/ml BSA.

- RIPK1 Enzyme: Dilute the recombinant human RIPK1 enzyme to the desired concentration in the kinase buffer.

- Substrate: Prepare a solution of a suitable substrate, such as myelin basic protein (MBP), in the kinase buffer.

- ATP Solution: Prepare a solution of ATP in the kinase buffer at a concentration appropriate for the kinase reaction (e.g., 10 µM).

- Inhibitor Dilutions: Prepare a serial dilution of RIP1 kinase inhibitor 8 (GSK'481) in the kinase buffer.

2. Kinase Reaction:

- In a 384-well plate, add 2.5 µL of the inhibitor dilution or vehicle (DMSO control).

- Add 2.5 µL of the RIPK1 enzyme solution.

- Initiate the reaction by adding 5 µL of a pre-mixed solution of substrate and ATP.

- Incubate the plate at room temperature for 60 minutes.

3. ADP Detection:

- Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

- Incubate the plate at room temperature for 40 minutes.

- Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.

- Incubate the plate at room temperature for 30-60 minutes.

4. Data Analysis:

- Measure the luminescence of each well using a plate-reading luminometer.

- The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

- Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

- Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

U937 Cell Necroptosis Assay

This protocol is a generalized procedure based on common methods for inducing and measuring necroptosis in U937 cells.[1][2][3][4]

1. Cell Culture and Seeding:

- Culture human U937 monocytic leukemia cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

- Seed the cells into a 96-well plate at a density of approximately 3.5 x 10⁴ cells per well.[2]

2. Compound Treatment and Necroptosis Induction:

- Prepare serial dilutions of RIP1 kinase inhibitor 8 (GSK'481) in the cell culture medium.

- Pre-treat the cells with the inhibitor dilutions or vehicle control (DMSO) for 1 hour.[2]

- To induce necroptosis, add a combination of human TNFα (e.g., 100 ng/mL) and a pan-caspase inhibitor such as z-VAD-fmk (e.g., 20 µM) or IDN-6556 (e.g., 5 µM) to the wells.[3]

- Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 to 48 hours.[2]

3. Measurement of Cell Viability:

- After the incubation period, assess cell viability using a suitable method. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of cell viability.

- Allow the plate to equilibrate to room temperature.

- Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

- Mix the contents and incubate for a short period to stabilize the luminescent signal.

- Measure the luminescence using a plate-reading luminometer.

4. Data Analysis:

- The luminescent signal is proportional to the number of viable cells.

- Calculate the percent cell viability for each inhibitor concentration relative to the vehicle-treated, necroptosis-induced control.

- Determine the IC₅₀ value by plotting the percent viability against the inhibitor concentration and fitting the data to a dose-response curve.

Concluding Remarks

RIP1 kinase inhibitor 8 (GSK'481) is a highly potent and selective tool for the investigation of RIPK1-mediated signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers to utilize this compound in their studies of necroptosis, inflammation, and associated diseases. Further in vivo characterization of this compound would be beneficial to fully elucidate its therapeutic potential.

References

- 1. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The VEGFR/PDGFR tyrosine kinase inhibitor, ABT-869, blocks necroptosis by targeting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Lck inhibitor, AMG-47a, blocks necroptosis and implicates RIPK1 in signalling downstream of MLKL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Cellular Target Engagement of RIP1 Kinase Inhibitor 8

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of programmed cell death and inflammation, making it a prime therapeutic target for a range of diseases, including inflammatory disorders and neurodegenerative conditions.[1][2][3] The kinase activity of RIPK1 is a key driver of necroptosis, a form of regulated necrotic cell death.[4][5] Consequently, small molecule inhibitors that target the kinase function of RIPK1 are of significant interest. This guide provides a detailed overview of the cellular target engagement of RIP1 kinase inhibitor 8, a potent and selective dihydropyrazole compound. It outlines the core signaling pathways, presents detailed experimental protocols for measuring target engagement and functional outcomes, and provides quantitative data on the inhibitor's potency.

The Role of RIPK1 in Necroptosis Signaling

RIPK1 is a serine/threonine kinase that functions as a central node in cell fate decisions, balancing cell survival, apoptosis, and necroptosis.[2][6] In the context of tumor necrosis factor (TNF) signaling, the activation of the TNFR1 receptor recruits a series of proteins to form Complex I at the membrane, which typically promotes cell survival via NF-κB activation.[7][8] However, under conditions where components of Complex I are dysregulated or when caspase-8 is inhibited, RIPK1 can initiate two distinct cell death pathways: apoptosis or necroptosis.[6][9]

RIPK1-dependent necroptosis is initiated when RIPK1, freed from Complex I, associates with RIPK3 through their respective RIP homotypic interaction motifs (RHIMs) to form a complex known as the necrosome.[7][8] This leads to the autophosphorylation of RIPK1 and the subsequent recruitment and phosphorylation of RIPK3.[7] Activated RIPK3 then phosphorylates its substrate, the mixed-lineage kinase domain-like protein (MLKL).[5][10] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which further propagates inflammation.[5][10]

References

- 1. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]

- 5. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.biologists.com [journals.biologists.com]

The Role of RIPK1 Inhibition in Modulating TNF-α-Induced Cell Death: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the effects of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors on cell death pathways initiated by Tumor Necrosis Factor-alpha (TNF-α). Given the absence of a publicly documented specific molecule designated "RIP1 kinase inhibitor 8," this document will utilize Necrostatin-1 (Nec-1), a well-characterized and widely studied RIPK1 inhibitor, as a representative agent to explore the core principles of RIPK1 inhibition in the context of TNF-α signaling.

Introduction to TNF-α Signaling and RIPK1's Dual Role

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in inflammation, immunity, and cell survival. Upon binding to its receptor, TNFR1, a signaling cascade is initiated that can lead to two opposing cellular outcomes: survival or death.[1] The kinase activity of RIPK1 is a critical determinant of the cell's fate.[2]

Under normal physiological conditions, TNF-α stimulation leads to the formation of a plasma membrane-bound complex known as Complex I. Within this complex, RIPK1 is polyubiquitinated, an event that is crucial for the activation of pro-survival signaling pathways, primarily the NF-κB and MAPK pathways.[1][3] However, under circumstances where components of Complex I are dysregulated or when caspase activity is inhibited, RIPK1 can participate in the formation of cytosolic death-inducing complexes, leading to either apoptosis (Complex IIa) or a programmed form of necrosis termed necroptosis (Complex IIb or the necrosome).[3][4][5] The kinase activity of RIPK1 is indispensable for the induction of necroptosis.[6]

Mechanism of Action of RIPK1 Kinase Inhibitors

RIPK1 kinase inhibitors, such as Necrostatin-1, are small molecules that allosterically bind to the kinase domain of RIPK1.[3] This binding event locks the kinase in an inactive conformation, thereby preventing its autophosphorylation and subsequent activation.[7] By inhibiting the kinase function of RIPK1, these compounds effectively block the downstream signaling events that lead to necroptosis. It is important to note that while these inhibitors block the kinase-dependent functions of RIPK1, they do not interfere with its kinase-independent scaffolding functions required for pro-survival NF-κB signaling.[6]

Quantitative Data on the Efficacy of RIPK1 Inhibition

The efficacy of RIPK1 inhibitors is typically quantified by their ability to inhibit TNF-α-induced necroptosis in various cell lines. The following table summarizes representative quantitative data for Necrostatin-1.

| Cell Line | Assay Type | Inducing Stimuli | Inhibitor | IC50 / Effective Concentration | Observed Effect | Reference |

| L929 | Cell Viability (ATP assay) | zVAD.fmk | Nec-1 | 10 µM | Inhibition of TNFα production and cell death | [8] |

| J774 | Cell Viability (ATP assay) | zVAD.fmk | Nec-1 | 10 µM | Inhibition of TNFα production and cell death | [8] |

| Human HT-29 | Cell Viability | TNF, Smac mimetic, zVAD | GNE684 | ~10 nM | Inhibition of necroptosis | [9] |

| Mouse L929 | Cell Viability | TNF | GNE684 | ~30 nM | Inhibition of necroptosis | [9] |

| Rat H9c2 | Cell Viability | TNF | GNE684 | ~100 nM | Inhibition of necroptosis | [9] |

| Ikkβ(EE)IEC enteroids | Cell Viability | TNF | Nec-1 | Not specified | Blocks TNF-induced killing | [10] |

| Mouse Macrophages | Cell Viability | TNF, zVAD | Nec-1 | Not specified | Protection from necroptosis | [6] |

Note: Data for the more potent inhibitor GNE684 is included for comparison, highlighting the range of potencies among RIPK1 inhibitors.

Detailed Experimental Protocols

This protocol describes a common method for inducing necroptosis in a cellular model to test the efficacy of a RIPK1 inhibitor.

-

Cell Seeding: Plate cells (e.g., L929 or HT-29) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere overnight.

-

Pre-treatment with Inhibitor: The following day, pre-treat the cells with various concentrations of the RIPK1 inhibitor (e.g., Necrostatin-1, typically in the range of 1-50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Induction of Necroptosis: To induce necroptosis, add a combination of stimuli. A common combination is:

-

Human TNF-α (10-20 ng/mL)

-

A Smac mimetic (e.g., LCL161 or BV6 at ~1 µM) to inhibit cellular inhibitors of apoptosis proteins (cIAPs).

-

A pan-caspase inhibitor (e.g., z-VAD-FMK at 20-50 µM) to block apoptosis and divert the signaling towards necroptosis.[11]

-

-

Incubation: Incubate the cells for 12-24 hours at 37°C in a CO2 incubator.

-

Assessment of Cell Viability: Measure cell viability using a standard method such as the MTT assay or a commercial ATP-based assay (e.g., CellTiter-Glo®).

This protocol is used to detect the phosphorylation of key necroptosis signaling molecules, which is indicative of pathway activation.

-

Cell Treatment: Seed cells in 6-well plates and treat with the RIPK1 inhibitor and necroptosis-inducing stimuli as described above.

-

Cell Lysis: After the desired incubation period (typically shorter, e.g., 4-8 hours, to capture signaling events), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

-

Phospho-RIPK1 (Ser166)

-

Total RIPK1

-

Phospho-RIPK3 (Ser227)

-

Total RIPK3

-

Phospho-MLKL (Ser358)

-

Total MLKL

-

Actin or Tubulin (as a loading control)

-

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using the DOT language, illustrate the core signaling pathways and a typical experimental workflow.

Caption: TNF-α signaling pathway leading to survival, apoptosis, or necroptosis.

Caption: Experimental workflow for evaluating a RIPK1 inhibitor.

Conclusion

RIPK1 kinase inhibitors represent a promising therapeutic strategy for diseases driven by excessive inflammation and necroptotic cell death. By specifically targeting the kinase activity of RIPK1, these molecules can prevent necroptosis without compromising the pro-survival functions of the protein. The experimental protocols and signaling diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to investigate the effects of novel RIPK1 inhibitors on TNF-α-induced cell death. The use of well-characterized cell models and robust analytical methods is crucial for the accurate assessment of inhibitor potency and mechanism of action.

References

- 1. RIP1 COMES BACK TO LIFE AS A CELL DEATH REGULATOR IN TNFR1 SIGALING - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RIPK1 - Wikipedia [en.wikipedia.org]

- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MK2 Phosphorylates RIPK1 to Prevent TNF-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RIP1 kinase activity is dispensable for normal development but is a key regulator of inflammation in SHARPIN-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RIPK1 Mediates TNF-Induced Intestinal Crypt Apoptosis During Chronic NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jitc.bmj.com [jitc.bmj.com]

In-Depth Technical Guide: Understanding the Binding Mode of RIP1 Kinase Inhibitor 8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding mode of the potent and selective Type II RIP1 kinase inhibitor, compound 8. The document details the molecular interactions governing the inhibitor's binding, presents quantitative data on its inhibitory activity, and outlines the experimental methodologies used for its characterization.

Introduction to RIP1 Kinase and Necroptosis

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular signaling pathways, governing inflammation, apoptosis, and a programmed form of necrosis known as necroptosis.[1][2][3] Dysregulation of RIPK1 activity has been implicated in a range of inflammatory and neurodegenerative diseases, making it a prime therapeutic target.[1][4]

Necroptosis is a lytic, pro-inflammatory mode of cell death. The signaling cascade is initiated by stimuli such as tumor necrosis factor-alpha (TNFα).[5] Under conditions where apoptosis is inhibited, RIPK1 is activated and recruits RIPK3, leading to the formation of the necrosome, a signaling complex that ultimately results in cell death.

RIP1 Kinase Inhibitor 8: A Potent Type II Inhibitor

RIP1 kinase inhibitor 8 is a 1-aminoisoquinoline derivative identified as a potent and selective inhibitor of RIPK1.[5] It is classified as a Type II kinase inhibitor, which characteristically binds to the inactive "DLG-out" conformation of the kinase. This binding mode contributes to its high selectivity, as the allosteric pocket it occupies is less conserved across the kinome compared to the ATP-binding site targeted by Type I inhibitors.

Chemical Structure

The chemical structure of RIP1 kinase inhibitor 8 is presented below:

Figure 1: Chemical Structure of RIP1 Kinase Inhibitor 8

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of compound 8 against RIPK1 has been determined through both biochemical and cell-based assays. The quantitative data are summarized in the table below.

| Assay Type | Target | IC50 (nM) |

| Biochemical (Fluorescence Polarization) | RIPK1 (kinase domain) | 16 |

| Biochemical (ADP-Glo) | RIPK1 (kinase domain) | 10 |

| Cellular (Necroptosis Assay) | Human monocytic U937 cells | ~100-500 |

Table 1: Inhibitory Potency of RIP1 Kinase Inhibitor 8. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of RIPK1 activity or necroptosis.

Binding Mode and Molecular Interactions

The co-crystal structure of RIP1 kinase in complex with inhibitor 8 reveals the precise molecular interactions that underpin its inhibitory activity. Inhibitor 8 binds to an allosteric site adjacent to the ATP-binding pocket, stabilizing the inactive "DLG-out" conformation of the kinase.

Key Interactions

The binding of inhibitor 8 to RIPK1 is characterized by a network of hydrogen bonds and hydrophobic interactions:

-

Hinge Region Interaction: The 1-aminoisoquinoline core of the inhibitor forms two hydrogen bonds with the backbone nitrogen and carbonyl oxygen of Methionine 95 in the hinge region of the kinase.

-

Hydrophobic Sandwich: The isoquinoline ring is "sandwiched" between the side chains of Tyrosine 94 and Isoleucine 43 on one side, and Leucine 145 on the other, forming significant hydrophobic interactions.

-

Urea Moiety Interaction: A bifurcated hydrogen bond is formed between the side chain of Glutamic acid 63 and the urea portion of inhibitor 8.

These interactions collectively lock the kinase in an inactive state, preventing the conformational changes required for ATP binding and catalytic activity.

Signaling Pathways and Experimental Workflows

RIPK1 Signaling Pathway

The following diagram illustrates the central role of RIPK1 in TNFα-induced signaling pathways, leading to either cell survival (NF-κB activation) or cell death (apoptosis or necroptosis).

References

- 1. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to RIP1 Kinase Inhibitor 8 and its Modulation of RIPK1 Autophosphorylation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical regulator of cellular stress, inflammation, and programmed cell death pathways, including apoptosis and necroptosis. The kinase activity of RIPK1, initiated by its autophosphorylation, is a key driver of these cell death mechanisms and has been implicated in the pathogenesis of numerous inflammatory and neurodegenerative diseases. Consequently, inhibiting RIPK1 kinase activity presents a promising therapeutic strategy. This document provides a detailed overview of RIP1 kinase inhibitor 8, a potent and selective small molecule, and its specific effects on the crucial activation step of RIPK1 autophosphorylation. We will explore the underlying signaling pathways, present quantitative data on the inhibitor's efficacy, detail relevant experimental methodologies, and visualize key processes to offer a comprehensive resource for professionals in the field.

Introduction to RIPK1 Signaling: A Dual-Role Regulator

Receptor-interacting protein kinase 1 (RIPK1) is a multifaceted protein that functions as both a scaffold for protein complexes and as an active serine/threonine kinase.[1][2] This dual functionality allows it to mediate opposing cellular outcomes: survival and death. The most well-characterized pathway involving RIPK1 is initiated by tumor necrosis factor-alpha (TNF-α) binding to its receptor, TNFR1.[3][4]

Upon TNF-α stimulation, a membrane-bound signaling complex, known as Complex I , is formed. This complex includes RIPK1, TRADD, TRAF2/5, and ubiquitin ligases like cIAP1/2 and LUBAC.[3][4] Within Complex I, RIPK1 is heavily ubiquitinated, which serves as a scaffold to recruit and activate downstream kinases like TAK1 and IKK.[3][5] This cascade ultimately leads to the activation of NF-κB and MAPK pathways, promoting the expression of pro-survival and pro-inflammatory genes.[3][6] In this context, the kinase activity of RIPK1 is dispensable.[7]

Under conditions where components of Complex I are inhibited or degraded (e.g., by SMAC mimetics that inhibit cIAPs), RIPK1 can dissociate and participate in the formation of cytosolic, death-inducing complexes.[8]

-

Complex IIa (Apoptotic): RIPK1, along with TRADD, FADD, and pro-caspase-8, forms a complex that leads to the activation of caspase-8 and initiates apoptosis.[3]

-

Complex IIb (Necroptotic/Necrosome): When caspase-8 activity is blocked (e.g., by pharmacological inhibitors like Z-VAD-FMK or viral proteins), RIPK1 kinase is activated through autophosphorylation.[3] This active RIPK1 then recruits RIPK3 via their respective RIP homotypic interaction motifs (RHIMs) to form the necrosome.[4][9] Activated RIPK3 subsequently phosphorylates the pseudokinase MLKL, which oligomerizes and translocates to the plasma membrane, causing membrane rupture and a lytic, inflammatory form of cell death called necroptosis.[1][2][3]

Caption: Figure 1: Overview of RIPK1 Signaling Pathways.

The Critical Role of RIPK1 Autophosphorylation

The kinase activity of RIPK1 is the lynchpin for its pro-death functions. This activity is initiated by trans-autophosphorylation, a process where one RIPK1 molecule phosphorylates another within a signaling complex.[6] This autophosphorylation is considered the main and critical function of RIPK1 kinase activity.[10]

Several key autophosphorylation sites have been identified within the kinase domain of human RIPK1, including Serine 14 (S14), S15, S161, and S166.[9][11]

-

Serine 166 (S166): Phosphorylation at S166 is widely used as a robust biomarker for RIPK1 kinase activation.[5][6][12] Its presence indicates that RIPK1 is catalytically active and poised to initiate downstream death signaling.

-

Serine 161 (S161): This site is also critical for the full activation of RIPK1-mediated cell death.[10][11] Studies have shown that S161 phosphorylation promotes further autophosphorylation and the induction of necroptosis.[10][11]

These phosphorylation events are thought to induce a conformational change in the RIPK1 protein, which is a prerequisite for its stable interaction with downstream effectors like FADD (for apoptosis) and RIPK3 (for necroptosis), thereby facilitating the assembly of death-inducing complexes.[9][10]

Profile of RIP1 Kinase Inhibitor 8

RIP1 kinase inhibitor 8 (also known as Compound 77) is a potent and highly selective inhibitor belonging to the dihydropyrazole (DHP) chemical class.[13] It was developed to specifically target the ATP-binding pocket of the RIPK1 kinase domain, thereby preventing its catalytic activity. Its high selectivity minimizes off-target effects, making it a valuable tool for research and a potential therapeutic candidate.

Quantitative Data Summary

The efficacy of a kinase inhibitor is primarily defined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%.

| Inhibitor Name | Chemical Class | Target | Assay Type | IC50 Value | Reference |

| RIP1 kinase inhibitor 8 | Dihydropyrazole | RIPK1 | Biochemical | 20 nM | [13] |

Mechanism of Action: Direct Inhibition of Autophosphorylation

RIP1 kinase inhibitor 8 functions as an ATP-competitive inhibitor. It binds to the kinase domain of RIPK1, occupying the same site that ATP would normally bind. This direct blockade prevents the transfer of a phosphate group from ATP to the serine residues (like S166) on an adjacent RIPK1 molecule.

By preventing this initial trans-autophosphorylation event, the inhibitor effectively keeps RIPK1 in a catalytically inactive state.[4] This has profound downstream consequences:

-

Blocks Necrosome Formation: Inactive RIPK1 cannot recruit and phosphorylate RIPK3, preventing the assembly of the functional necrosome complex.[3]

-

Prevents Necroptosis: Without a functional necrosome, MLKL is not phosphorylated and cannot execute necroptotic cell death.[3]

-

Inhibits RIPK1-Dependent Apoptosis: The kinase activity of RIPK1 is also required for certain forms of apoptosis; therefore, the inhibitor can block this pathway as well.[14]

Caption: Figure 2: Mechanism of RIPK1 Kinase Inhibition.

Key Experimental Methodologies

Assessing the efficacy of a RIPK1 inhibitor requires a combination of biochemical and cell-based assays. Below are detailed protocols for fundamental experiments.

In Vitro Kinase Assay (Biochemical IC50 Determination)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified RIPK1.

-

Objective: To determine the biochemical potency (IC50) of RIP1 kinase inhibitor 8.

-

Materials:

-

Recombinant human RIPK1 kinase domain (e.g., residues 1-375).

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

-

ATP.

-

A suitable substrate (e.g., a generic peptide substrate like myelin basic protein).

-

Radiolabeled [γ-³²P]ATP or a commercial ADP detection kit (e.g., ADP-Glo™).

-

RIP1 kinase inhibitor 8, serially diluted.

-

-

Protocol:

-

Prepare a reaction mixture containing the RIPK1 kinase domain, substrate, and kinase buffer in a 96-well plate.

-

Add serial dilutions of RIP1 kinase inhibitor 8 (or DMSO as a vehicle control) to the wells and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

-

Quantify the amount of phosphorylated substrate. If using radiolabeling, measure radioactivity using a scintillation counter. If using an ADP-Glo™ assay, measure the luminescent signal which correlates with ADP produced.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

-

Cellular Necroptosis Assay (Cellular Efficacy)

This assay measures the ability of the inhibitor to protect cells from necroptosis.

-

Objective: To evaluate the potency of RIP1 kinase inhibitor 8 in a cellular context.

-

Cell Line: Human monocytic U937 cells or murine L929 fibrosarcoma cells are commonly used.

-

Materials:

-

U937 cells.

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS).

-

Human TNF-α.

-

A pan-caspase inhibitor (e.g., z-VAD-FMK or Emricasan) to ensure cells undergo necroptosis instead of apoptosis.

-

RIP1 kinase inhibitor 8, serially diluted.

-

Cell viability reagent (e.g., CellTiter-Glo® which measures cellular ATP).

-

-

Protocol:

-

Seed U937 cells into a 96-well plate at an appropriate density.

-

Pre-treat the cells with serial dilutions of RIP1 kinase inhibitor 8 (or DMSO control) for 1-2 hours.

-

Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL) and z-VAD-FMK (e.g., 20 µM).

-

Incubate the cells for 18-24 hours at 37°C.

-

Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent.

-

Measure luminescence using a plate reader. The signal is directly proportional to the number of viable cells.

-

Calculate the percentage of cell death protection and determine the cellular EC50 value.

-

Western Blot for RIPK1 Autophosphorylation

This method provides direct visual evidence of the inhibitor's effect on its target in cells.

-

Objective: To confirm that RIP1 kinase inhibitor 8 blocks the autophosphorylation of RIPK1 at S166 in cells.

-

Protocol:

-

Follow steps 1-3 from the Cellular Necroptosis Assay (Section 5.2), but use a larger vessel (e.g., a 6-well plate) and a shorter incubation time (e.g., 2-6 hours) to capture the peak phosphorylation event.

-

After stimulation, harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated RIPK1 (p-S166).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip or use a parallel blot to probe for total RIPK1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. A reduction in the p-S166 signal in inhibitor-treated samples relative to the control indicates successful target engagement.

-

References

- 1. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]

- 3. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RIPK1 - Wikipedia [en.wikipedia.org]

- 5. Regulatory Mechanisms of RIPK1 in Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions [mdpi.com]

- 10. RIPK1 autophosphorylation at S161 mediates cell death and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rupress.org [rupress.org]

- 12. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 13. RIP1 kinase inhibitor 8 - Immunomart [immunomart.com]

- 14. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Studies on RIP1 Kinase Inhibitor 8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on RIP1 kinase inhibitor 8, a potent and selective type II inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase. This document summarizes its biochemical and cellular activities, details the experimental protocols used for its characterization, and visualizes the key signaling pathways and experimental workflows.

Introduction to RIP1 Kinase and Necroptosis

Receptor-Interacting Protein 1 (RIP1) kinase is a critical mediator in the cellular signaling pathways of inflammation and programmed cell death.[1][2][3] One of the key pathways regulated by RIP1 kinase is necroptosis, a form of regulated necrosis that is implicated in the pathogenesis of a variety of human diseases, including inflammatory conditions and ischemia-reperfusion injury.[1][2] Unlike apoptosis, necroptosis is a pro-inflammatory mode of cell death. The discovery of small molecule inhibitors of RIP1 kinase, such as the necrostatins, has been instrumental in elucidating the role of this pathway in disease.[1]

Overview of RIP1 Kinase Inhibitor 8

RIP1 kinase inhibitor 8 belongs to a series of 1-aminoisoquinoline compounds identified as potent type II inhibitors of RIP1 kinase.[1] These inhibitors target the inactive DLG-out conformation of the kinase, occupying the ATP binding pocket.[1] While demonstrating potent biochemical inhibition of RIP1 kinase, compound 8 showed moderate cellular potency, which led to the decision not to advance this specific compound into in vivo models.[1] However, the co-crystal structure of inhibitor 8 bound to RIP1 kinase has provided valuable insights into the binding mode of type II inhibitors, aiding in the structure-based design of next-generation RIP1 kinase inhibitors.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for RIP1 kinase inhibitor 8 and a comparator from the same chemical series.[1]

| Compound | RIP1 FP IC50 (μM) | U937 Cell EC50 (μM) |

| Inhibitor 8 | 0.029 | 1.4 |

| Inhibitor 1 | 0.022 | 0.78 |

| Table 1: Biochemical and Cellular Potency of 1-Aminoisoquinoline RIP1 Kinase Inhibitors.[1] |

Signaling Pathways

The following diagram illustrates the simplified signaling pathway of TNF-induced necroptosis and the point of intervention for a RIP1 kinase inhibitor like compound 8.

Experimental Protocols

RIP1 Kinase Biochemical Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the kinase activity of RIP1. The assay is based on the principle of fluorescence polarization (FP).[1]

Workflow Diagram:

References

Preliminary Investigation of RIP1 Kinase Inhibitor 8 Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular life and death, orchestrating signaling pathways that lead to inflammation, apoptosis, and a form of programmed necrosis known as necroptosis.[1][2][3] Its central role in these processes has made it a compelling target for therapeutic intervention in a range of diseases, including inflammatory conditions and neurodegenerative disorders. This document provides a technical guide for the preliminary cytotoxic investigation of a specific molecule, RIP1 Kinase Inhibitor 8 (also referred to as RIPK1-IN-13). While specific cytotoxicity data for this compound is not extensively published, this guide outlines the necessary experimental framework, data presentation, and visualization of the core biological pathways involved. The inhibitor has a reported IC50 value of 1139 nM for RIPK1.

Core Signaling Pathways

The cytotoxic effects of a RIPK1 inhibitor are intrinsically linked to its ability to modulate the delicate balance between cell survival, apoptosis, and necroptosis. Understanding these pathways is fundamental to interpreting experimental outcomes.

TNF-α Induced Signaling Cascade

Tumor Necrosis Factor-alpha (TNF-α) is a key upstream activator of RIPK1-mediated signaling. Upon binding to its receptor, TNFR1, a cascade of protein interactions is initiated, leading to distinct cellular fates.

-

Complex I Formation and Cell Survival: Initially, TNFR1 recruits TRADD, TRAF2, and cIAPs, which in turn recruit RIPK1 to form Complex I.[4] In this complex, RIPK1 is ubiquitinated, leading to the activation of NF-κB and MAPK pathways, which promote the expression of pro-survival genes.[4]

-

Complex IIa and Apoptosis: Under conditions where cIAPs are depleted, RIPK1 dissociates from Complex I and forms the cytosolic Complex IIa with FADD and pro-caspase-8. This leads to the activation of caspase-8 and the initiation of apoptosis, a programmed and non-inflammatory form of cell death.[4]

-

Complex IIb (Necrosome) and Necroptosis: When caspase-8 is inhibited or absent, RIPK1 can interact with RIPK3 via their RHIM domains to form a complex known as the necrosome, or Complex IIb.[4] This complex recruits and activates the mixed lineage kinase domain-like (MLKL) protein, the ultimate executioner of necroptosis.[4] MLKL oligomerizes and translocates to the plasma membrane, causing membrane rupture and a lytic, pro-inflammatory form of cell death.[4]

Experimental Protocols

A thorough preliminary investigation of RIP1 Kinase Inhibitor 8 cytotoxicity requires a multi-faceted approach, employing various cell-based assays to determine its effect on cell viability and to elucidate its mechanism of action.

General Cell Viability/Cytotoxicity Assay

This initial screen is designed to determine the concentration-dependent effect of the inhibitor on the overall health of a cell population.

1. Cell Culture:

-

Select appropriate cell lines. A common choice for studying necroptosis is the human colon adenocarcinoma cell line HT-29 or the mouse fibrosarcoma line L929. It is also advisable to include a non-cancerous cell line (e.g., human foreskin fibroblasts) to assess general toxicity.

-

Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

2. Treatment:

-

Seed cells in 96-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.

-

Prepare a serial dilution of RIP1 Kinase Inhibitor 8 in the appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).

-

Treat cells with a range of inhibitor concentrations for a predetermined time course (e.g., 24, 48, and 72 hours). Include vehicle-only and untreated controls.

3. Measurement of Cell Viability:

-

Utilize a commercially available cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Alternatively, the Neutral Red assay or MTT assay can be used.

-

Follow the manufacturer's instructions for the chosen assay.

4. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration.

-

Determine the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) using non-linear regression analysis.

Mechanistic Assays: Distinguishing Between Apoptosis and Necroptosis

To understand how RIP1 Kinase Inhibitor 8 exerts its cytotoxic effects, it is crucial to determine whether it induces apoptosis, necroptosis, or a combination of both.

1. Induction of Apoptosis and Necroptosis:

-

To induce necroptosis: Treat cells (e.g., HT-29 or L929) with a combination of TNF-α (e.g., 10-100 ng/mL) and a pan-caspase inhibitor such as z-VAD-FMK (e.g., 20-50 µM). The caspase inhibitor prevents apoptosis, shunting the signaling cascade towards necroptosis.

-

To induce apoptosis: Treat cells with TNF-α in combination with a protein synthesis inhibitor like cycloheximide (CHX) or a Smac mimetic.

2. Treatment with RIP1 Kinase Inhibitor 8:

-

Pre-treat the cells with various concentrations of RIP1 Kinase Inhibitor 8 for a short period (e.g., 30-60 minutes) before adding the apoptosis or necroptosis-inducing agents.

3. Measurement of Cell Death:

-

Lactate Dehydrogenase (LDH) Release Assay: Measure the release of LDH from cells with compromised membrane integrity, a hallmark of necroptosis.

-

Caspase Activity Assay: Use a luminescent or fluorescent assay to measure the activity of key apoptotic caspases, such as caspase-3 and caspase-7.

-

Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

4. Western Blot Analysis:

-

Analyze key protein markers of the apoptosis and necroptosis pathways.

-

Probe for cleaved caspase-3 and cleaved PARP as markers of apoptosis.

-

Probe for phosphorylated RIPK1 (p-RIPK1) and phosphorylated MLKL (p-MLKL) as markers of necroptosis activation.

References

- 1. RIPK1 kinase inactive mice are viable and protected from TNF-induced necroptosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RIPK1 blocks early postnatal lethality mediated by caspase-8 and RIPK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The resurrection of RIP kinase 1 as an early cell death checkpoint regulator—a potential target for therapy in the necroptosis era - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to RIP1 Kinase Inhibitor 8 (Compound 77)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of RIP1 Kinase Inhibitor 8, also known as Compound 77. This potent and selective dihydropyrazole inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase is a valuable tool for research in necroptosis, inflammation, and associated diseases.

Chemical Properties and Structure

RIP1 Kinase Inhibitor 8 (Compound 77) is a synthetic, small-molecule inhibitor belonging to the dihydropyrazole class. Its systematic name is (S)-1-(4-(2-(3-fluoropyridin-2-yl)-5-((6-oxo-5,6-dihydropyridin-2-yl)methyl)-4,5-dihydropyrazol-1-yl)piperidin-1-yl)ethan-1-one. The compound has a molecular formula of C25H27FN6O2 and a molecular weight of 478.52 g/mol .

Table 1: Chemical Properties of RIP1 Kinase Inhibitor 8 (Compound 77)

| Property | Value |

| IUPAC Name | (S)-1-(4-(2-(3-fluoropyridin-2-yl)-5-((6-oxo-5,6-dihydropyridin-2-yl)methyl)-4,5-dihydropyrazol-1-yl)piperidin-1-yl)ethan-1-one |

| Synonyms | Compound 77, RIP1 kinase inhibitor 8 |

| Molecular Formula | C25H27FN6O2 |

| Molecular Weight | 478.52 g/mol |

| Chemical Class | Dihydropyrazole |

Mechanism of Action and Biological Activity

RIP1 Kinase Inhibitor 8 (Compound 77) is a potent inhibitor of the kinase activity of RIPK1, a critical regulator of necroptosis, a form of programmed cell death. By inhibiting the kinase function of RIPK1, this compound effectively blocks the signaling cascade that leads to necroptotic cell death.

Table 2: Biological Activity of RIP1 Kinase Inhibitor 8 (Compound 77)

| Assay | Target/Cell Line | IC50 |

| RIP1 Kinase Activity (ADP-Glo) | Recombinant Human RIPK1 | 20 nM[1] |

| RIP1 Kinase Binding (Fluorescence Polarization) | Recombinant Human RIPK1 | Data not available |

| Cellular Necroptosis Inhibition | Human U937 cells | 20 nM[1] |

Kinase Selectivity

A critical aspect of a kinase inhibitor's utility is its selectivity. While a comprehensive public kinase selectivity profile for Compound 77 is not available, the development of this class of dihydropyrazole inhibitors focused on achieving high selectivity for RIPK1 over other kinases. For instance, a related compound from the same series (DHP 9) showed no significant activity against a panel of 339 other human kinases when screened at a concentration of 10 µM.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of RIP1 Kinase Inhibitor 8 (Compound 77).

Synthesis of RIP1 Kinase Inhibitor 8 (Compound 77)

The synthesis of (S)-1-(4-(2-(3-fluoropyridin-2-yl)-5-((6-oxo-5,6-dihydropyridin-2-yl)methyl)-4,5-dihydropyrazol-1-yl)piperidin-1-yl)ethan-1-one is a multi-step process that involves the formation of the dihydropyrazole core followed by coupling with the piperidine moiety. A detailed, step-by-step synthetic route can be found in the supplementary information of the primary publication by Harris PA, et al. (2019) in the Journal of Medicinal Chemistry.

RIPK1 Kinase Activity Assay (ADP-Glo™)

This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced.

Materials:

-

Recombinant human RIPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

RIP1 Kinase Inhibitor 8 (Compound 77)

Procedure:

-

Prepare a reaction mixture containing RIPK1 enzyme and the inhibitor at various concentrations in the assay buffer.

-

Initiate the kinase reaction by adding a solution of MBP and ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Necroptosis Inhibition Assay (U937 Cells)

This cell-based assay assesses the ability of the inhibitor to protect cells from induced necroptosis.

Materials:

-

Human U937 monocytic cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Human Tumor Necrosis Factor-alpha (TNFα)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

RIP1 Kinase Inhibitor 8 (Compound 77)

-

Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

-

Seed U937 cells in a 96-well plate.

-

Pre-treat the cells with a serial dilution of RIP1 Kinase Inhibitor 8 for a specified time (e.g., 1 hour).

-

Induce necroptosis by adding a combination of TNFα and z-VAD-fmk.

-

Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).

-

Measure cell viability using a suitable reagent according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of cell viability against the inhibitor concentration.

Kinase Selectivity Profiling (KinomeScan™)

This method is used to determine the selectivity of the inhibitor against a large panel of kinases.

Principle: The KinomeScan™ technology utilizes a competition binding assay. The inhibitor is tested for its ability to displace a ligand that is bound to the active site of a kinase. The amount of kinase that remains bound to the ligand is quantified.

General Procedure:

-

The inhibitor is incubated with a panel of DNA-tagged kinases.

-

The kinase-inhibitor mixtures are passed over an immobilized ligand.

-

Kinases that are not bound to the inhibitor will bind to the immobilized ligand.

-

The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

-

The results are typically expressed as the percentage of the control (DMSO) signal, with lower percentages indicating stronger binding of the inhibitor to the kinase.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways in which RIPK1 is involved and the experimental workflow for evaluating the inhibitor.

Caption: TNFR1-mediated necroptosis pathway and the inhibitory action of RIP1 Kinase Inhibitor 8.

Caption: RIPK1-dependent apoptosis pathway following TNFR1 stimulation.

Caption: Experimental workflow for the characterization of RIP1 Kinase Inhibitor 8.

References

The Role of RIP1 Kinase Inhibitor 8 in Inflammation and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that govern inflammation, apoptosis, and necroptosis. Its kinase activity is a key driver in the pathogenesis of a multitude of inflammatory diseases and conditions characterized by excessive cell death. This technical guide provides an in-depth overview of RIP1 Kinase Inhibitor 8, a potent and selective therapeutic agent. We will explore its mechanism of action, its role in modulating inflammatory and apoptotic processes, and present key quantitative data. Furthermore, this guide details relevant experimental protocols and visualizes complex signaling pathways and workflows to support researchers and drug development professionals in this field.

Introduction to RIPK1 and Its Role in Cell Fate

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that functions as a central node in cellular stress and immune signaling pathways.[1] It is a multifaceted protein containing an N-terminal kinase domain, an intermediate domain with a RIP homotypic interaction motif (RHIM), and a C-terminal death domain.[2] This structure allows RIPK1 to participate in a variety of protein-protein interactions that determine the cell's fate—survival, apoptosis, or necroptosis.

Upon stimulation by tumor necrosis factor (TNF), RIPK1 is recruited to the TNFR1 signaling complex (Complex I), where it can initiate a pro-survival signaling cascade through the activation of NF-κB.[1] However, under certain conditions, particularly when pro-survival signals are compromised, RIPK1 can dissociate from Complex I to form a cytosolic death-inducing complex, known as Complex II. The composition and activity of Complex II determine the mode of cell death. In the presence of active caspase-8, Complex IIa forms, leading to apoptosis.[1] When caspase-8 is inhibited or absent, RIPK1 interacts with RIPK3 via their RHIM domains to form the necrosome (Complex IIb), which executes a programmed form of necrosis called necroptosis.[1][2]

The kinase activity of RIPK1 is essential for its role in promoting both apoptosis and necroptosis.[2] Consequently, the development of small molecule inhibitors targeting the kinase function of RIPK1 has become a promising therapeutic strategy for a range of inflammatory and neurodegenerative diseases.[3]

RIP1 Kinase Inhibitor 8: Mechanism of Action

RIP1 Kinase Inhibitor 8, also identified in the literature under various designations such as PK68, is a potent and selective inhibitor of RIPK1 kinase activity.[2][4] It functions as a Type II inhibitor, binding to the ATP-binding pocket of RIPK1 and stabilizing it in an inactive conformation.[4] This allosteric inhibition prevents the autophosphorylation of RIPK1, a critical step for its activation and the subsequent recruitment and activation of downstream signaling molecules involved in apoptosis and necroptosis.[2]

By specifically targeting the kinase function of RIPK1, RIP1 Kinase Inhibitor 8 does not interfere with its scaffolding functions, which are important for pro-survival NF-κB signaling.[2] This selectivity is a key advantage, as it allows for the targeted inhibition of cell death pathways without compromising essential cellular survival mechanisms.

Quantitative Data for RIP1 Kinase Inhibitors

The following tables summarize the in vitro and in vivo efficacy of RIP1 Kinase Inhibitor 8 (PK68) and other relevant RIPK1 inhibitors for comparative purposes.

Table 1: In Vitro Potency of RIP1 Kinase Inhibitors

| Inhibitor Name | Target | Assay Type | IC50 (nM) | EC50 (nM) | Cell Line | Reference |

| RIP1 Kinase Inhibitor 8 (PK68) | RIPK1 | Kinase Activity | ~90 | [4][5] | ||

| TNF-induced Necroptosis | Cell Viability | 23 | HT-29 (Human) | [4] | ||

| TNF-induced Necroptosis | Cell Viability | 13 | L929 (Mouse) | [4] | ||

| GNE684 | RIPK1 (Human) | Kinase Activity (Ki) | 21 | [6] | ||

| RIPK1 (Mouse) | Kinase Activity (Ki) | 189 | [6] | |||

| RIPK1 (Rat) | Kinase Activity (Ki) | 691 | [6] | |||

| GSK2982772 | RIPK1 (Human) | Kinase Activity | 16 | [7] | ||

| RIPK1 (Monkey) | Kinase Activity | 20 | [7] |

Table 2: In Vivo Efficacy and Pharmacokinetic Properties of RIP1 Kinase Inhibitor 8 (PK68)

| Animal Model | Condition | Dosing | Outcome | Reference |

| Mouse | TNF-induced Systemic Inflammatory Response Syndrome (SIRS) | 1 mg/kg, i.p. | Provided effective protection against lethal shock. | [5] |

| Mouse | Tumor Metastasis (Melanoma and Lung Carcinoma) | 5 mg/kg, i.v. | Attenuated tumor cell transmigration and suppressed metastasis. | [5] |

| Mouse | Pharmacokinetics | 2 mg/kg, i.v. or 10 mg/kg, p.o. | Exhibited a favorable pharmacokinetic profile. | [5] |

| Mouse | Toxicity | 25 mg/kg, oral gavage, daily for 14 days | No obvious toxicity observed. | [5] |

Signaling Pathways and Experimental Workflows

TNF-Induced Cell Death and Inflammation Pathway

The following diagram illustrates the central role of RIPK1 in mediating TNF-induced signaling pathways leading to survival, apoptosis, or necroptosis, and the point of intervention for RIP1 Kinase Inhibitor 8.

Experimental Workflow: In Vitro Necroptosis Assay

The following diagram outlines a typical workflow for assessing the efficacy of a RIPK1 inhibitor in a cell-based necroptosis assay.

Experimental Protocols

In Vitro RIPK1 Kinase Activity Assay

This protocol is adapted from a general method for assessing kinase activity.

Objective: To determine the in vitro inhibitory activity of RIP1 Kinase Inhibitor 8 on recombinant RIPK1.

Materials:

-

Recombinant human RIPK1 protein

-

RIP1 Kinase Inhibitor 8 (or other test compounds)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.2, 20 mM MgCl2, 12.5 mM MnCl2, 2 mM DTT)

-

ATP

-

Myelin Basic Protein (MBP) as a substrate

-

ADP-Glo™ Kinase Assay kit (Promega)

-

96-well plates

Procedure:

-

Prepare serial dilutions of RIP1 Kinase Inhibitor 8 in DMSO.

-

In a 96-well plate, add the recombinant RIPK1 protein diluted in kinase assay buffer.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and MBP to each well.

-

Allow the reaction to proceed for 120 minutes at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[2]

TNF-induced Necroptosis Assay in Cell Culture

This protocol describes a common method to induce and measure necroptosis in vitro.

Objective: To evaluate the potency of RIP1 Kinase Inhibitor 8 in preventing TNF-induced necroptosis in a cellular context.

Materials:

-

HT-29 (human colon adenocarcinoma) or L929 (mouse fibrosarcoma) cells

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS

-

RIP1 Kinase Inhibitor 8

-

Human or mouse TNFα

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of RIP1 Kinase Inhibitor 8 or vehicle control for 2 hours.

-

Induce necroptosis by adding a combination of TNFα and a pan-caspase inhibitor (e.g., z-VAD-fmk) to the wells.

-

Incubate the plates for 24-48 hours.

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

-

Record luminescence and calculate the percentage of cell viability relative to untreated controls.

-

Determine the EC50 value of the inhibitor.[2]

Western Blot Analysis of RIPK1 Phosphorylation

This protocol outlines the steps to detect the phosphorylation of RIPK1, a marker of its activation.

Objective: To determine if RIP1 Kinase Inhibitor 8 blocks the activation of RIPK1 in cells.

Materials:

-

Cells treated as in the necroptosis assay (Section 5.2)

-

Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total RIPK1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Chemiluminescent substrate

Procedure:

-

After treatment, wash cells with cold PBS and lyse them in lysis buffer.

-

Determine protein concentration of the lysates using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-RIPK1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-